REACTION_CXSMILES
|
[C:1](=[O:11])([O:9][CH3:10])[NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>[Rh].CC(O)C>[CH:3]1([NH:2][C:1](=[O:11])[O:9][CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(NC1=CC=CC=C1)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 15.1 g
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
purged first with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was heated with agitation at 500-800 psig for 0.3 hr
|
Duration
|
0.3 h
|
Type
|
CUSTOM
|
Details
|
at 75° with little or no gas absorption
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was cooled
|
Type
|
CUSTOM
|
Details
|
The reaction product was removed
|
Type
|
FILTRATION
|
Details
|
filtered through Celite (trademark)
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in a rotary evaporator under vacuum
|
Type
|
CUSTOM
|
Details
|
The white solid residue was dried in a vacuum dessicator
|
Reaction Time |
0.8 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |